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Compound Name: 3,4-Dichlorophenylbiguanide
CAS No.: 15233-34-8
Cat. No.: B095082
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An In-Depth Technical Guide to the Spectroscopic Profile of 3,4-Dichlorophenylbiguanide

\

This guide provides a comprehensive analysis of the predicted spectroscopic data for 3,4-Dichlorophenylbiguanide, a compound of interest to rese
established antimalarial drugs like Proguanil.[1] Given the limited availability of published experimental spectra for this specific molecule, this docume
spectroscopic theory to construct a reliable, predictive profile. This approach offers a robust framework for the identification, characterization, and qué

Molecular Structure and Spectroscopic Overview
3,4-Dichlorophenylbiguanide (CsHoCl2Ns) is an aromatic biguanide derivative. Its structure comprises a 3,4-dichlorinated phenyl ring connected to

* Nuclear Magnetic Resonance (NMR): The molecule possesses three distinct aromatic protons in a complex splitting environment and several exch
influenced by the aromatic ring, chlorine substituents, and the nitrogen-rich biguanide chain.

« Infrared (IR) Spectroscopy: Key functional groups include the N-H bonds of the amine and imine groups, the C=N double bonds of the biguanide ct
frequencies.

* Mass Spectrometry (MS): The presence of two chlorine atoms will produce a distinctive isotopic pattern for the molecular ion, and the structure allo

Predicted 'H NMR Spectrum

The *H NMR spectrum is predicted to feature signals in two main regions: the aromatic region (downfield) and the biguanide N-H region. The choice ¢
the exchange of N-H protons, allowing for their observation.[2]

Predicted *H NMR Chemical Shif | Multioliciti

Proton Label Environment Predicted & (ppm) Multiplicity
H-2 Aromatic ~7.6 Doublet (d)
H-5 Aromatic ~7.4 Doublet of C
H-6 Aromatic ~7.2 Doublet (d)
N-H Biguanide 6.5-8.0 Broad Single

Causality Behind Predictions:

« Aromatic Protons (H-2, H-5, H-6): The electron-withdrawing nature of the two chlorine atoms and the biguanide group deshields the aromatic proto
expected to be a doublet due to coupling with H-6 (meta-coupling, small J). H-6 is a doublet from coupling to H-5 (ortho-coupling, larger J). H-5 apy
consistent with data for similar 3,4-disubstituted aromatic systems.[3]
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« Biguanide Protons (N-H): The N-H protons in biguanides are known to appear as broad signals due to quadrupole broadening from the 1*N nucleus
and temperature.

Diagram of Proton Environments

Caption: Proton environments in 3,4-Dichlorophenylbiguanide.

Predicted **C NMR Spectrum

The proton-decoupled 3C NMR spectrum is expected to show eight distinct signals, as all carbon atoms are chemically non-equivalent. The chemica
hybridized aromatic and biguanide carbons.[4]

Predicted **C NMR Chemical Shifts

Carbon Label Environment Predicted & (ppm)
C-1 Aromatic (C-N) ~140

Cc-2 Aromatic (C-H) ~118

C-3 Aromatic (C-Cl) ~132

Cc-4 Aromatic (C-Cl) ~128

C-5 Aromatic (C-H) ~122

C-6 Aromatic (C-H) ~116

C=N Biguanide 158 - 165

Causality Behind Predictions:

* Aromatic Carbons: The chemical shifts are predicted based on standard values for substituted benzenes. Carbons directly attached to electronega
biguanide group are expected at the lowest field (furthest downfield) due to being sp? hybridized and bonded to multiple electronegative nitrogen at

« Predictive Tools: These estimations can be refined using online databases and prediction software like NMRDB.org or nmrshiftdb2, which use exte

Predicted Infrared (IR) Spectrum

The IR spectrum provides a fingerprint of the functional groups present. The analysis focuses on characteristic stretching and bending vibrations.[8]

Predicted IR Absorption Frequencies

Wavenumber (cm~?) Vibration Type Functional Group

3500 - 3300 N-H Stretch Primary/Secondary Amines
3100 - 3000 C-H Stretch Aromatic

~1650 C=N Stretch Imine/Guanidine

1600 - 1450 C=C Stretch Aromatic Ring

1250 - 1020 C-N Stretch Aromatic Amine

850 - 550 C-ClI Stretch Aryl Halide

Causality Behind Predictions:
* N-H Region: A broad, strong absorption is expected in the 3500-3300 cm~1 region, characteristic of the N-H stretching in the biguanide moiety. The

« Double Bond Region: A strong peak around 1650 cm~1 is anticipated for the C=N stretching vibrations within the biguanide core. Aromatic C=C stre
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» Fingerprint Region: The region below 1500 cm~! will contain complex vibrations, including the C-N and C-Cl stretches, which are highly characteris

wavenumber region.[11]

Predicted Mass Spectrum

Mass spectrometry is used to determine the molecular weight and elemental composition and to deduce structural information from fragmentation pa
is the preferred method, as the basic nitrogen atoms are readily protonated.

Molecular lon and Isotopic Pattern

» Molecular Formula: CsHsClzNs

* Monoisotopic Mass: 245.0286 g/mol

* Expected lon: [M+H]* at m/z 246.0364

« Isotopic Signature: The presence of two chlorine atoms (3>Cl and 37Cl isotopes) will result in a characteristic cluster of peaks for the molecular ion:
o [M+H]*: m/z 246 (relative intensity 100%)
o [M+2+H]*: m/z 248 (relative intensity ~65%)

o [M+4+H]*: m/z 250 (relative intensity ~10%) This distinctive 100:65:10 ratio is a powerful diagnostic tool for identifying compounds containing tw

Predicted Fragmentation Pathways

Fragmentation is expected to occur at the weakest bonds and lead to stable neutral losses or charged fragments. Based on studies of similar biguani
* Loss of Ammonia (NHs): Cleavage within the biguanide chain.

o Loss of Cyanamide (CHz2Nz): A common pathway for biguanide derivatives.

« Cleavage of the Phenyl-Nitrogen Bond: This would generate a dichlorophenyl fragment (m/z 145) and a biguanide fragment.

« Formation of Dichloroaniline lon: Cleavage can lead to the formation of a protonated 3,4-dichloroaniline ion at m/z 162.[15]

Standardized Experimental Protocols

To acquire experimental data for 3,4-Dichlorophenylbiguanide, the following standardized methodologies are recommended.

Workflow for Spectroscopic Analysis
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Sample Preparation

Weigh Pure Sample

/v\.

Dissolve in DMSO-d6
(for NMR)

Prepare KBr Pellet or
place on ATR crystal (for IR)

Data Acquisition

Acquire 1H, 13C, COSY, HSQC Spectra

(400-600 MHz Spectrometer)

Acquire Spectrum
(FT-IR Spectrometer, 4000-400 cm-1)

Data Analysis

Process & Interpret NMR:
- Chemical Shifts
- Coupling Constants
- 2D Correlations

Y
Interpret IR:

- Assign Vibrational Modes

- Identify Functional Groups

Compile Comprehensive
Spectroscopic Profile

Click to download full resolution via product page

Caption: General workflow for the complete spectroscopic characterization of a compound.

A. NMR Spectroscopy

B. IR Spectroscopy

- Con
- Ang¢

- Elu

Sample Preparation: Dissolve ~5-10 mg of 3,4-Dichlorophenylbiguanide in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). Add a small am

1H NMR Acquisition: Use a 400 MHz or higher spectrometer. Acquire data with a sufficient number of scans (e.g., 16-64) to achieve a good signal-t

13C NMR Acquisition: On the same sample, acquire a proton-decoupled 13C spectrum. A greater number of scans will be required (e.g., 1024 or mo

2D NMR (Optional but Recommended): Acquire COSY (H-!H correlation) and HSQC (*H-13C correlation) spectra to unambiguously assign proton :

+ Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for rapid analysis. Place a small amount of the solid sample directly on t-

the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

» Acquisition: Collect the spectrum over the range of 4000-400 cm~t. Perform a background scan first, which will be automatically subtracted from th

C. Mass Spectrometry

Sample Preparation: Prepare a dilute solution (~1-10 pg/mL) of the compound in a suitable solvent system, such as 50:50 methanol/water with 0.1

Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitra,

Analysis:

o MS1 Scan: Acquire a full scan in positive ion mode to find the protonated molecular ion ((M+H]*) and confirm its isotopic pattern.

o MS/MS (Tandem MS): Select the [M+H]* ion (m/z 246) and subject it to collision-induced dissociation (CID) to generate fragment ions. Analyze t
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Conclusion

This guide presents a detailed, predictive spectroscopic profile for 3,4-Dichlorophenylbiguanide based on established chemical principles and data
provide a comprehensive set of benchmarks for researchers working with this compound. The provided protocols offer a standardized approach for e
accelerating research and ensuring the accurate identification and characterization of 3,4-Dichlorophenylbiguanide in drug discovery and developn
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' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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